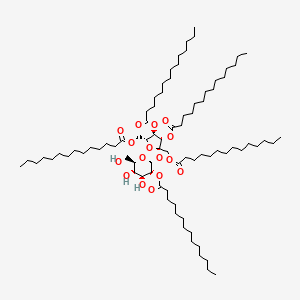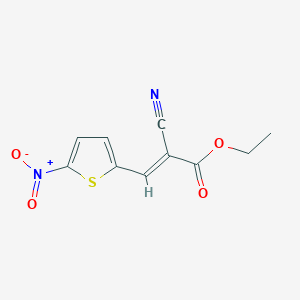
Sucrose pentamyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose pentamyristate is a sucrose ester, specifically a pentamyristate ester of sucrose. Sucrose esters are nonionic surfactants derived from the esterification of sucrose with fatty acids. These compounds are known for their biocompatibility, low toxicity, and environmental friendliness. This compound, in particular, is used in various applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose pentamyristate is synthesized through the esterification of sucrose with myristic acid. The reaction typically involves the use of a catalyst, such as an acid or an enzyme, to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalyst: Acid catalysts like sulfuric acid or enzyme catalysts like lipases can be used.
Solvent: Organic solvents such as toluene or dimethylformamide are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sucrose pentamyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding sucrose and myristic acid.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Oxidized sucrose derivatives.
Substitution: Substituted sucrose esters.
Aplicaciones Científicas De Investigación
Sucrose pentamyristate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the formulation of emulsions and microemulsions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential as a penetration enhancer in transdermal drug delivery.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.
Mecanismo De Acción
The mechanism of action of sucrose pentamyristate involves its ability to interact with biological membranes and enhance the permeability of drugs. The compound can disrupt the lipid bilayer of cell membranes, facilitating the transport of active pharmaceutical ingredients across the skin or other biological barriers. The molecular targets include lipid molecules in the membrane, and the pathways involved are related to membrane fluidity and permeability.
Comparación Con Compuestos Similares
- Sucrose monomyristate
- Sucrose dimyristate
- Sucrose trimyristate
- Sucrose tetramyristate
Comparison: Sucrose pentamyristate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. It has a higher hydrophobicity and can form more stable emulsions, making it particularly useful in applications requiring enhanced surfactant properties.
Propiedades
Número CAS |
94139-16-9 |
|---|---|
Fórmula molecular |
C82H152O16 |
Peso molecular |
1394.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-tetradecanoyloxyoxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C82H152O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-71(84)91-67-70-78(94-73(86)63-58-53-48-43-38-33-28-23-18-13-8-3)80(96-75(88)65-60-55-50-45-40-35-30-25-20-15-10-5)82(97-70,68-92-72(85)62-57-52-47-42-37-32-27-22-17-12-7-2)98-81-79(77(90)76(89)69(66-83)93-81)95-74(87)64-59-54-49-44-39-34-29-24-19-14-9-4/h69-70,76-81,83,89-90H,6-68H2,1-5H3/t69-,70-,76-,77+,78-,79-,80+,81-,82+/m1/s1 |
Clave InChI |
BZYKMLANACVTGP-SPSJIOHRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

